

Tolinapant radical chemoradiotherapy protocol CRAIN trial

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Compound Focus: Tolinapant

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Trial Overview and Specifications

The CRAIN trial is a **phase 1b, open-label, dose-escalation study** conducted in the UK. Its primary objective is to establish the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of **Tolinapant** when combined with standard cisplatin-based chemoradiotherapy (CRT) for cervical cancer [1] [2] [3].

Key Study Specifications

Specification Category	Details
Clinical Trial Registration	EudraCT: 2021-006555-34; ISRCTN: 18574865 [1] [4]
Patient Population	Women ≥ 16 years with newly diagnosed, histologically proven adenocarcinoma or squamous cell carcinoma of the cervix (FIGO stages IB2 to IIIC1), suitable for radical CRT [1] [2].
Study Design	TiTE-CRM (Time-to-Event Continual Reassessment Method) [1] [3].
Sample Size	Up to 42 patients [1] [2].

Specification Category	Details
Primary Endpoint	Dose-Limiting Toxicities (DLTs) during the 12 weeks from treatment start [2] [3].
Key Secondary Endpoints	Safety/Tolerability (CTCAE v5), Response Rate (RECIST v1.1), Impact on planned CRT delivery [2] [3].

Detailed Treatment Protocol & Dose Escalation

The protocol integrates **Tolinapant** with a standard-of-care CRT regimen for cervical cancer.

1. Standard Chemoradiotherapy (CRT) Regimen All patients in the trial receive the following standard therapy [1] [3]:

- **External Beam Radiotherapy (EBRT):** 45 Gy in 25 daily fractions over 5 weeks.
- **Concurrent Chemotherapy:** Cisplatin at 40 mg/m², administered weekly during EBRT.
- **Brachytherapy:** Following EBRT, with common schedules being:
 - 28 Gy in 4 fractions (High-Dose-Rate), or
 - 34 Gy in 2 fractions (Pulsed-Dose-Rate).

2. Investigational Treatment: Tolinapant Administration

- **Formulation:** Fixed-dose capsules (30 mg or 90 mg) taken orally [4].
- **Dosing Schedule:** Once daily for seven consecutive days, followed by seven days off, on alternate weeks during chemoradiation (i.e., weeks 1, 3, and 5) [1] [3].
- **Dose Escalation Levels:** The study employs a TiTE-CRM design to guide dose escalation based on emerging safety data and decisions by a Safety Review Committee. The planned dose levels are [1] [5]:
 - Level 1: 60 mg
 - Level 2: 90 mg (**Starting Dose**)
 - Level 3: 120 mg
 - Level 4: 150 mg
 - Level 5: 180 mg

3. Definition of Dose-Limiting Toxicities (DLTs) A DLT is defined as any of the following events occurring after the first dose of **Tolinapant**, if considered related to the drug [2] [3]:

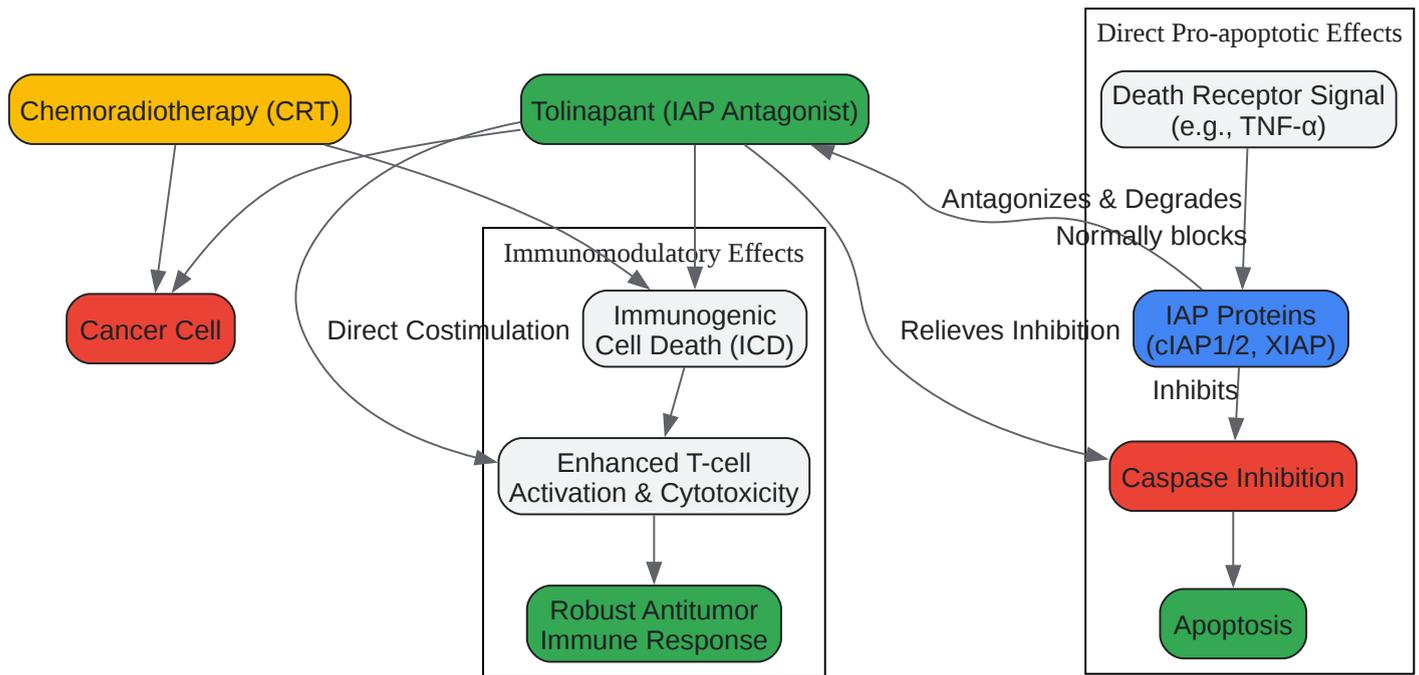
- Grade 4 neutropenia lasting ≥ 7 days.
- Grade 3 or 4 febrile neutropenia.
- Grade 3 or 4 thrombocytopenia.
- Death.
- Any other Grade 3 or 4 adverse event deemed related to **Tolinapant**.

Mechanism of Action and Rationale

Tolinapant (ASTX660) is a potent, non-peptidomimetic antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1/2) and X-linked IAP (XIAP) [6] [7].

- **IAP Role in Cancer:** IAPs are key regulators of anti-apoptotic and pro-survival signaling pathways. Their overexpression in cancer cells is associated with tumour progression and resistance to treatment [2] [7].
- **Tolinapant's Dual Action:**
 - **Direct Apoptosis Induction:** By antagonizing cIAP1/2 and XIAP, **Tolinapant** blocks their anti-apoptotic function, thereby promoting caspase activation and programmed cell death [6] [7].
 - **Immunomodulatory Effects:** Preclinical studies indicate that **Tolinapant** can act as an immunomodulatory molecule. It promotes immunogenic cell death and enhances T-cell function, leading to a robust antitumor immune response. This effect was confirmed in patient biopsies and suggests the combination with CRT may yield synergistic efficacy [6] [8].
 - **NF- κ B Pathway:** A putative additional mechanism is the down-regulation of NF- κ B, an important pro-survival and inflammatory regulator in cervical cancer [2].

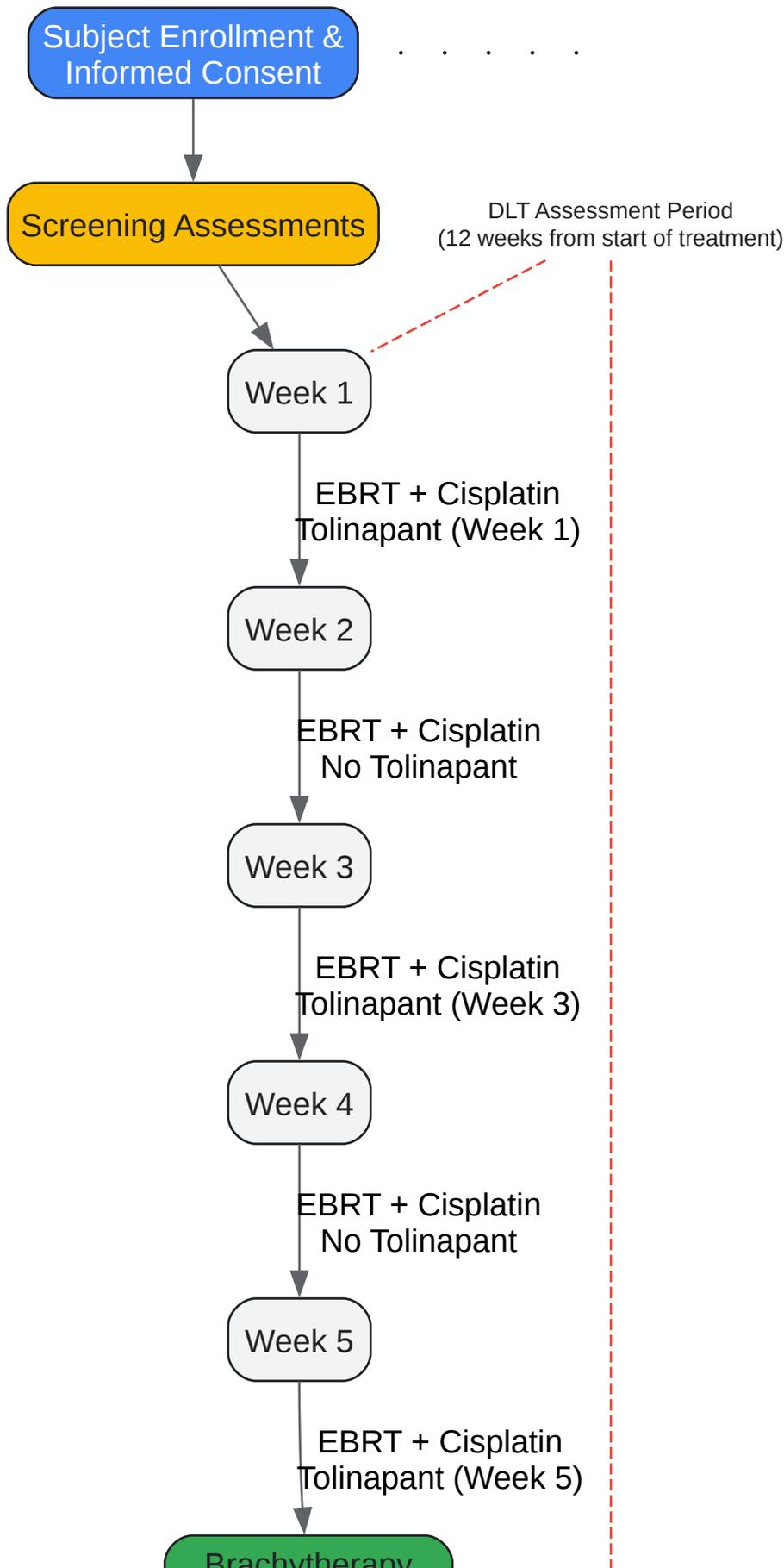
The following diagram illustrates the synergistic mechanism of **Tolinapant** with chemoradiotherapy:

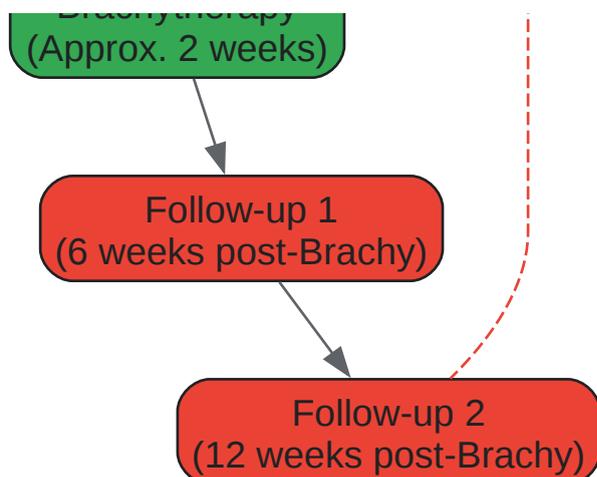


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Practical Experimental Workflow

For researchers implementing this protocol, the following workflow outlines the key procedures and timelines from subject enrollment through to follow-up.





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Key Methodological and Translational Components

- **Translational Research:** The protocol includes extensive biomarker studies. Patients are asked to provide blood samples at multiple visits and consent to translational analysis of their pre-treatment diagnostic biopsy and an additional on-treatment biopsy. Research MRI scans are also part of the protocol [9] [2].
- **Statistical Design:** The TiTE-CRM design allows for continuous reassessment of the dose-toxicity relationship throughout the trial, making efficient use of all available data to estimate the MTD [1] [2].
- **Safety Monitoring:** A Safety Review Committee (SRC) periodically reviews all safety data to guide dose escalation/de-escalation decisions [1] [5].

Status and Further Information

- **Recruitment Status:** This trial is **closed to recruitment and is in the follow-up phase** as of late 2024/early 2025 [5] [4] [10].
- **Contact for Queries:** For scientific and operational queries, the senior trial manager can be contacted via crain@soton.ac.uk or phone at +44 (0)23 8120 5154 [5] [4].
- **Related Evidence:** A separate early-phase trial in head and neck cancer patients (cisplatin-ineligible) combined **Tolinapant** (180 mg) with definitive radiotherapy. The combination was well-tolerated and induced a proliferation of activated CD8+ T cells in a subset of patients, providing clinical support for its immunomodulatory mechanism [8].

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